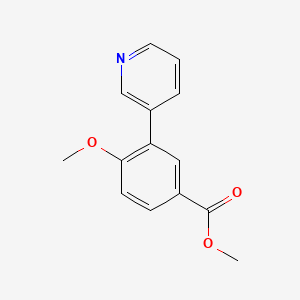

Methyl 4-methoxy-3-(pyridin-3-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-methoxy-3-pyridin-3-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-6-5-10(14(16)18-2)8-12(13)11-4-3-7-15-9-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAPJBOEGDCKHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Catalytic Systems

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids. For methyl 4-methoxy-3-(pyridin-3-yl)benzoate, this typically involves coupling methyl 4-methoxy-3-bromobenzoate with pyridin-3-ylboronic acid. The RSC publication details a analogous procedure using methyl 4-bromobenzoate and a tetrahydropyranyl boronate ester.

Optimized Conditions :

Substrate Scope and Limitations

The choice of boronic acid is critical. Pyridin-3-ylboronic acid, while commercially available, often requires inert conditions to prevent protodeboronation. A study adapting the RSC method reported that electron-deficient aryl bromides (e.g., methyl 4-methoxy-3-bromobenzoate) exhibit slower coupling kinetics, necessitating extended reaction times (6–8 hours) for >90% conversion.

Purification and Characterization

Crude products are typically purified via recrystallization from ethyl acetate/petroleum ether, yielding white crystals. NMR analysis confirms regioselectivity, with pyridinyl protons appearing as distinct doublets (δ 8.5–9.0 ppm).

Cyclization and Guanidine Formation Methods

Patent-Based Cyclization Strategy

A Chinese patent describes a cyclization route to pyridinyl-containing benzoates. While the patent focuses on 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzoic acid, the methodology is adaptable.

Key Steps :

-

Guanidine Formation : 3-Amino-4-methylbenzoic acid reacts with cyanamide under HCl to form 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride.

-

Cyclization : The guanidine intermediate reacts with 3-(dimethylamino)-1-(3-pyridyl)-2-propene-1-one in ethanol at 80–100°C (pH 8–9) to yield the pyridinyl-benzoate.

Yield Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Guanidine Formation | 60–66.5 | 99.3 |

| Cyclization | 64–78 | 99.8 |

Advantages Over Traditional Routes

This two-step process avoids carboxyl protection/deprotection, reducing steps from four to two. The guanidine hydrochloride intermediate is more stable than nitro or ester analogs, minimizing side reactions.

Alkylation and Substitution Strategies

Alkylation of Methoxybenzoate Precursors

The MDPI paper outlines alkylation as a critical step in synthesizing gefitinib intermediates. For this compound, analogous steps could involve:

-

Alkylation : Methyl 3-hydroxy-4-methoxybenzoate treated with 3-chloropyridine in DMF/K₂CO₃.

-

Purification : Recrystallization from ethyl acetate yields the product.

Reaction Conditions :

Nitration and Reduction Sequence

Introducing the pyridinyl group via nitration followed by reduction is less common but viable:

-

Nitration : Methyl 4-methoxybenzoate nitrated at position 3 using HNO₃/AcOH.

-

Reduction : Nitro group reduced to amine using Fe/AcOH.

-

Diazotization/Coupling : Amine converted to diazonium salt, coupled with pyridine.

This route suffers from lower yields (45–55%) due to over-nitration and side reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Byproduct Formation

-

Suzuki-Miyaura : Homocoupling of boronic acid (<5%).

Optimization and Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxy-3-(pyridin-3-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyridin-3-yl group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 4-methoxy-3-(pyridin-3-yl)benzoic acid.

Reduction: 4-methoxy-3-(pyridin-3-yl)benzyl alcohol.

Substitution: Various substituted pyridinyl benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxy-3-(pyridin-3-yl)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Researchers are investigating its potential as a lead compound in the development of new pharmaceuticals, particularly for its ability to interact with specific biological targets.

Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 4-methoxy-3-(pyridin-3-yl)benzoate exerts its effects is primarily through its interaction with specific molecular targets. The pyridin-3-yl group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group can also participate in hydrophobic interactions, further stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 4-Methoxy-3-(Pyridin-3-yl)Benzoate and Analogues

| Compound Name | Substituent at 3-Position | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |

|---|---|---|---|---|---|

| This compound | Pyridin-3-yl | C₁₄H₁₃NO₃ | 243.27* | Not explicitly stated; likely medicinal/biological applications | [12] |

| Methyl 4-methoxy-3-(pyrimidin-5-yl)benzoate | Pyrimidin-5-yl | C₁₃H₁₂N₂O₃ | 244.25 | Higher polarity due to pyrimidine; potential kinase inhibition | [5] |

| Methyl 4-methoxy-3-(3-methylbut-2-enoyl)benzoate | 3-Methylbut-2-enoyl | C₁₄H₁₆O₄ | 248.28 | Lipophilic; isolated from Piper fuligineum; shikimate pathway biosynthesis | [6] |

| Methyl 3-(pyrrolidin-3-yl)benzoate | Pyrrolidin-3-yl | C₁₂H₁₅NO₂ | 205.25 | Basic amine; potential CNS activity | [13] |

| Ethyl 4-(3-pyrrolidinylmethoxy)benzoate | Pyrrolidinylmethoxy | C₁₄H₂₀ClNO₃ | 285.77 | Hydrochloride salt; improved solubility | [9] |

*Calculated based on molecular formula.

Key Observations:

Heterocyclic vs. Pyrimidine’s dual nitrogen atoms may increase binding specificity in biological targets . The pyrrolidinyl group () introduces a basic amine, enabling salt formation (e.g., hydrochloride in ), which improves aqueous solubility .

Ester Group Variations :

Key Insights:

- The pyridin-3-yl group in the target compound may confer bioactivity similar to pyridazine-containing analogs (), which are known kinase inhibitors.

- VT1 () demonstrates that methoxy-acyl-substituted benzoates can disrupt cancer cell pathways, suggesting the target compound’s pyridine substituent could be optimized for similar effects.

Physicochemical Properties

Table 3: Physicochemical Property Comparison

| Compound | Solubility | LogP (Predicted) | Stability | |

|---|---|---|---|---|

| This compound | Moderate in polar solvents | ~2.1* | Stable under ambient conditions | |

| Methyl 3-(pyrrolidin-3-yl)benzoate | High (due to amine) | 1.5 | Forms stable salts | [13] |

| Ethyl 4-(3-pyrrolidinylmethoxy)benzoate | High (hydrochloride salt) | 1.8 | Hygroscopic | [9] |

*Estimated using fragment-based methods.

Key Trends:

- Pyridine and pyrimidine substituents increase polarity compared to purely aromatic or aliphatic groups, reducing LogP and enhancing solubility in polar solvents like ethanol or DMSO .

- Salt formation (e.g., hydrochloride in ) significantly improves aqueous solubility for pharmaceutical applications .

Biological Activity

Methyl 4-methoxy-3-(pyridin-3-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 233.25 g/mol

- Functional Groups : Methoxy group (-OCH), pyridine ring, and benzoate structure.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Neuroprotective Effects : Evidence suggests that this compound may inhibit endoplasmic reticulum stress and apoptosis through modulation of pathways involving proteins like ATF4 and NF-kB.

- Anticancer Properties : The compound has shown promise in inhibiting maternal embryonic leucine-zipper kinase (MELK), a protein associated with tumor growth. In preclinical studies, it has been observed to reduce cell proliferation and induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Interaction with cyclooxygenase enzymes indicates potential anti-inflammatory activity, which could be beneficial in treating inflammatory conditions.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Description | References |

|---|---|---|

| Neuroprotection | Inhibits apoptosis and ER stress | |

| Anticancer | Inhibits MELK; induces apoptosis | |

| Anti-inflammatory | Modulates cyclooxygenase activity | |

| Antimicrobial | Potential activity against various pathogens |

Case Studies and Research Findings

- Neuroprotective Activity : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disease models.

- Anticancer Efficacy : In vitro assays showed that the compound significantly inhibited the growth of several cancer cell lines, including those derived from breast and lung cancers. The mechanism was linked to the downregulation of MELK expression, leading to reduced cell viability.

- Anti-inflammatory Properties : Research indicated that this compound could reduce pro-inflammatory cytokine levels in cell culture models, suggesting its utility in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-methoxy-3-(pyridin-3-yl)benzoate, and how are intermediates characterized?

- Methodology : The compound can be synthesized via a multi-step approach, including condensation reactions and cyclization. For example, a Schiff base intermediate may form by reacting a pyridine-containing aldehyde/amine with a methoxy-substituted benzoic acid derivative under acidic catalysis (e.g., acetic acid). Intermediates are characterized using - and -NMR to confirm regioselectivity, FTIR for functional group analysis, and HRMS for molecular weight validation. Crystallographic data (e.g., via SHELX programs) may resolve ambiguous stereochemistry .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodology : Purity is assessed via HPLC with UV detection (λ = 254–280 nm) and TLC on alumina plates using dichloromethane-based eluents. Melting point analysis (e.g., Büchi apparatus) confirms consistency with literature values. For trace impurities, GC-MS or LC-QTOF-MS is employed .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR : -NMR (400–500 MHz) identifies aromatic protons and methoxy/pyridyl substituents. -NMR confirms carbonyl (C=O) and quaternary carbons.

- FTIR : Peaks at 1700–1750 cm (ester C=O) and 1250–1300 cm (C-O of methoxy).

- XRD : Single-crystal X-ray diffraction resolves bond lengths/angles and π-stacking interactions in the solid state .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

- Methodology : Contradictions often arise from solvent effects, tautomerism, or paramagnetic impurities. Use deuterated solvents (e.g., DMSO-d) for consistency. For ambiguous proton assignments, 2D NMR (COSY, NOESY) or computational chemistry tools (DFT with B3LYP/6-31G*) predict chemical shifts. Cross-validate with crystallographic data when available .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodology :

- Catalysis : Screen Lewis acids (e.g., ZnCl) or organocatalysts to enhance reaction efficiency.

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for solubility vs. toluene for azeotropic removal of water.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 1–2 h) while maintaining yield .

Q. How is the biological activity of this compound evaluated in cancer models?

- Methodology :

- In Vitro Assays : Dose-response curves (IC) in NSCLC cell lines (e.g., A549) via MTT assays. Apoptosis is measured via flow cytometry (Annexin V/PI staining).

- Mechanistic Studies : RNA-seq or Western blotting to assess pathways (e.g., MAPK/ERK) modulated by the compound.

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis to predict pharmacokinetics .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.

- Molecular Dynamics (MD) : Model solvation effects in water/DMSO mixtures.

- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina .

Q. How is this compound isolated from natural sources, such as fungal extracts?

- Methodology :

- Extraction : Fermentation broth is extracted with ethyl acetate, followed by solvent evaporation.

- Chromatography : Purify via flash chromatography (silica gel, hexane:EtOAc gradient) and HPLC (C18 column, MeCN:HO).

- Metabolite Identification : Compare -NMR and HRMS with synthetic standards .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| -NMR (DMSO-d) | δ 8.50–8.60 (pyridyl H), δ 3.90 (OCH) | |

| FTIR | 1735 cm (ester C=O) | |

| HRMS (ESI+) | [M+H]: Calc. 274.0943, Found 274.0940 |

Table 2 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | 10 mol% ZnCl | +25% |

| Solvent | DMF (80°C, 12 h) | +15% |

| Microwave | 100 W, 150°C, 1 h | +30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.